Uranium tribromide

Description

Contextual Significance in Actinide Chemistry Research

Uranium tribromide, a compound featuring uranium in its trivalent (+3) oxidation state, holds a position of considerable interest in actinide chemistry. ontosight.ai The actinide series, which includes uranium, is characterized by the filling of the 5f electron shell. wikipedia.orglibretexts.org The chemistry of these elements is complex, in part due to the relativistic effects and the participation of these 5f orbitals in chemical bonding. acs.orgnih.gov

The study of trivalent uranium halides like UBr₃ is crucial for understanding the fundamental electronic structure and bonding characteristics of early actinides. nih.govnih.gov Unlike the more common and stable hexavalent (+6) and tetravalent (+4) states of uranium, the trivalent state provides a platform to investigate the behavior of 5f³ electrons. libretexts.org Research into these compounds contributes to a deeper comprehension of structure-property relationships across the actinide series, which is essential for developing advanced models of chemical bonding that incorporate the nuances of f-block elements. acs.orgnih.gov Furthermore, the reactivity of U(III) compounds serves as a valuable point of comparison with both d-block transition metals and the corresponding lanthanide elements. acs.org

Historical Perspectives in Advanced Uranium Compound Studies

The exploration of uranium chemistry began in 1789 when Martin Klaproth identified it as a new element from a sample of pitchblende. thechemicalengineer.comrsc.org The first isolation of uranium metal was achieved by Eugène-Melchior Péligot in 1841 by reducing uranium tetrachloride with potassium. wikipedia.orgrsc.org Early studies predominantly focused on the more stable oxides and higher oxidation state halides.

The investigation into trivalent uranium compounds like UBr₃ represents a more advanced stage in the study of actinide chemistry. The synthesis and characterization of these air- and moisture-sensitive compounds required the development of sophisticated anaerobic and anhydrous experimental techniques. ontosight.aiosti.gov Studies conducted from the mid-20th century onwards began to systematically explore the full range of uranium's oxidation states. libretexts.org The characterization of the magnetic properties of UBr₃ in the 1970s, for instance, provided key insights into the magnetic interactions mediated by 5f electrons, revealing an antiferromagnetic transition at low temperatures. aip.orgaip.org These foundational studies on compounds like this compound paved the way for the modern era of nonaqueous uranium chemistry, which continues to explore novel bonding and reactivity. acs.org

Structure

2D Structure

Properties

CAS No. |

13470-19-4 |

|---|---|

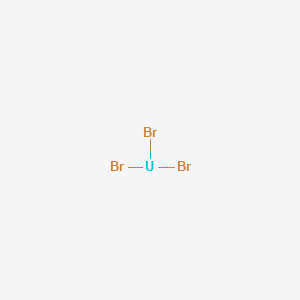

Molecular Formula |

UBr3 Br3U |

Molecular Weight |

477.74 g/mol |

IUPAC Name |

tribromouranium |

InChI |

InChI=1S/3BrH.U/h3*1H;/q;;;+3/p-3 |

InChI Key |

TYEZTGPOVBHTQW-UHFFFAOYSA-K |

SMILES |

Br[U](Br)Br |

Canonical SMILES |

Br[U](Br)Br |

Other CAS No. |

13470-19-4 |

Origin of Product |

United States |

Synthetic Methodologies for Uranium Tribromide and Its Derivatives

Direct Halogenation Routes for Binary Uranium Tribromide

Direct halogenation involves the treatment of uranium metal or its oxides with a brominating agent. These methods are fundamental in inorganic synthesis but often require high temperatures and careful control of reaction conditions.

Reaction of Uranium Metal with Bromine Gas at Elevated Temperatures

The direct synthesis of this compound can be achieved through the reaction of uranium metal with bromine gas at elevated temperatures. ontosight.ai This method is highly exothermic and requires precise control to yield the desired UBr₃ product. ontosight.ai In a related process, bromine dissolved in ethyl acetate (B1210297) has been shown to react rapidly with uranium metal to form uranium tetrabromide (UBr₄), highlighting the high reactivity of uranium metal with bromine-containing reagents. acs.org

Another approach involves the reaction of uranium metal with hydrogen bromide. This reaction is also a viable route for producing uranium(III) bromide.

Table 1: Direct Bromination of Uranium Metal

| Reactant 1 | Reactant 2 | Product | Conditions | Citation |

| Uranium Metal | Bromine Gas (Br₂) | This compound (UBr₃) | Elevated Temperatures | ontosight.ai |

| Uranium Metal | Hydrogen Bromide (HBr) | This compound (UBr₃) | Not specified |

Bromination of Uranium Oxides (e.g., UO₂)

This compound can also be prepared from the bromination of uranium oxides, such as uranium dioxide (UO₂). ontosight.ai However, the direct reaction of UO₂ with elemental bromine is generally not facile. More complex methods have been developed for the synthesis of uranium bromides from oxides. For instance, a process for creating uranium tetrabromide (UBr₄) involves reacting uranium trioxide (UO₃) with hexachloropropene. wikipedia.orgyoutube.com While this produces the uranium(IV) halide, it underscores the utility of uranium oxides as starting materials in uranium halide synthesis.

Reduction-Based Syntheses of Uranium(III) Bromides

Reduction-based methods start with a higher oxidation state of uranium and reduce it to the +3 state. These routes offer alternative pathways, particularly when the starting materials are more accessible than uranium metal.

Reduction of Uranium Hexafluoride with Hydrogen Bromide

An alternative synthesis for this compound involves the reduction of uranium hexafluoride (UF₆) using hydrogen bromide (HBr). ontosight.ai This gas-phase reaction provides a method to obtain UBr₃ from a common uranium starting material used in the nuclear industry. Other reduction processes for UF₆, such as reaction with hydrogen, have been developed to produce uranium tetrafluoride (UF₄), indicating that the reduction of UF₆ is a versatile strategy for accessing lower-valent uranium halides. osti.gov

Reduction of Uranium(IV) Halides (e.g., UCl₄)

A convenient and increasingly important route to uranium(III) halides involves the reduction of uranium(IV) halides, such as uranium tetrachloride (UCl₄), which can be prepared from commercially available uranium oxides. nsf.govosti.gov This approach avoids the use of uranium metal, which is becoming more difficult to acquire. nsf.govosti.gov

The general strategy involves a one-pot reduction of UCl₄ followed by a halide exchange reaction to yield the desired this compound derivative. nsf.govosti.gov

Alkali metals are effective reducing agents for the synthesis of uranium(III) compounds. Specifically, potassium hydride (KH) and potassium graphite (B72142) (KC₈) have been successfully employed in the synthesis of UBr₃(THF)₄ from UCl₄. nsf.govosti.gov

The synthesis using KC₈ involves adding it to UCl₄ in tetrahydrofuran (B95107) (THF), which results in a color change from green to purple as the uranium is reduced. Subsequent addition of bromotrimethylsilane (B50905) (Me₃SiBr) facilitates the halide exchange from chloride to bromide, yielding the UBr₃(THF)₄ complex. nsf.govosti.gov This product can then be crystallized to high purity. nsf.govosti.gov A similar procedure can be performed using KH as the reductant. osti.gov

Table 2: Synthesis of UBr₃(THF)₄ via Reduction of UCl₄

| Starting Material | Reducing Agent | Brominating Agent | Solvent | Product | Yield | Citation |

| UCl₄ | KC₈ | Me₃SiBr | THF | UBr₃(THF)₄ | 84% | osti.gov |

| UCl₄ | KH | Me₃SiBr | THF | UBr₃(THF)₄ | 91% | osti.gov |

Table of Compounds

Employing Elemental Silicon with Chemical Vapor Transport

A convenient laboratory-scale synthesis for producing pure, solvent-free uranium(III) bromide (UBr₃) involves the reduction of uranium(IV) bromide (UBr₄) with elemental silicon. lookchem.com This method is advantageous as it circumvents the need for metallic uranium, which can be difficult to acquire. osti.gov The reaction is typically carried out in a sealed borosilicate ampoule at moderate temperatures. lookchem.com

A key aspect of this synthesis is the role of the silicon tetrahalide (in this case, silicon tetrabromide, SiBr₄) byproduct. The SiBr₄ generated in the reaction facilitates the removal of any excess UBr₄ starting material through a chemical vapor transport (CVT) mechanism. lookchem.com In a CVT process, a solid material reacts with a gaseous transport agent to form volatile products, which then travel across a temperature gradient and decompose to redeposit the solid material in a purer form elsewhere in the reaction vessel. In this specific application, the SiBr₄ helps to transport and separate the unreacted UBr₄, leading to a high-purity UBr₃ product. lookchem.com While detailed parameters for the UBr₄ reduction are described, a related reaction for uranium trichloride (B1173362) (UCl₃) involves heating uranium tetrachloride (UCl₄) with silicon at 450 °C for 20 days. osti.gov

Table 1: General Reaction for the Synthesis of UBr₃ via Silicon Reduction

| Reactants | Products | Conditions | Noteworthy Feature |

|---|

Subsequent Halide Exchange Reactions (e.g., using Me₃SiBr)

Halide exchange reactions provide a powerful and convenient route to this compound derivatives, particularly when starting from more accessible uranium halides like uranium tetrachloride (UCl₄). osti.govnsf.gov Trimethylsilyl (B98337) bromide (Me₃SiBr) has proven to be a highly effective reagent for swapping chloride ligands for bromide in f-metal complexes. osti.govnsf.gov

This strategy has been successfully employed to synthesize the tetrahydrofuran (THF) adduct of this compound, UBr₃(THF)₄, in a one-pot reaction starting from UCl₄ without the use of uranium metal. osti.govnsf.gov The process first involves the reduction of UCl₄ in THF using a reducing agent such as potassium hydride (KH) or potassium graphite (KC₈). osti.gov Following the initial reduction to a U(III) chloride species, Me₃SiBr is added to the solution. osti.gov This induces a halide exchange, replacing the chloride ions with bromide ions to yield the desired UBr₃(THF)₄ complex. osti.govnsf.gov This method is notable for its high yields, with reports of up to 91% for the KC₈ reduction route. osti.gov

Table 2: Synthesis of UBr₃(THF)₄ via Halide Exchange

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| UCl₄ | 1. KH, THF2. Me₃SiBr | UBr₃(THF)₄ | 91% | osti.gov |

Solution-Phase Synthetic Approaches and Adduct Formation

Solution-phase synthesis offers a versatile platform for accessing this compound and its adducts, which are often used as starting materials in organometallic and coordination chemistry.

Preparation of Solvated this compound Complexes (e.g., UBr₃(THF)₄, UBr₃(DME)₂)

Solvated U(III) halide complexes are critical starting materials for low-valent uranium chemistry. nsf.gov Historically, adducts such as UBr₃(THF)₄ and UBr₃(DME)₂ (where DME is 1,2-dimethoxyethane) were prepared from uranium metal turnings. osti.gov However, newer methods avoid this increasingly scarce reagent. osti.govnsf.gov

As detailed in the halide exchange section (2.2.2.3), a highly convenient solution-based synthesis of UBr₃(THF)₄ starts from UCl₄. osti.govnsf.gov The reaction, performed in THF, involves a one-pot reduction and subsequent halide exchange. The resulting UBr₃(THF)₄ can be isolated as a dark, crystalline solid in high yields. osti.gov The product has been thoroughly characterized by methods including ¹H NMR and IR spectroscopy, as well as elemental analysis. osti.gov The ¹H NMR spectrum in C₆D₆ shows broad singlets for the coordinated THF molecules at approximately δ 1.26 and δ 3.21 ppm. osti.gov It is important to note that these solvated complexes can lose THF upon exposure to a vacuum in as little as 15 minutes. osti.govnsf.gov

Reactions with Organometallic Reagents (e.g., Organosodium Compounds, Sodium Naphthalene)

The reaction of this compound with potent organometallic reducing agents, such as organosodium compounds, has been investigated. dtic.milosti.gov These reactions often lead to complex product mixtures and can produce highly reactive forms of uranium. dtic.milosti.gov

Specifically, the reaction of UBr₃ with sodium naphthalene (B1677914) in a dimethyl cellosolve solution yields a mixture of products that includes a dense, black, pyrophoric material, which is believed to be colloidal uranium. dtic.mil Similar results were observed with other organosodium reagents like amylsodium and sodium benzophenone (B1666685) ketyl. dtic.milosti.gov However, the resulting colloidal uranium is extremely reactive and has proven difficult to isolate except in a partially oxidized state. dtic.milosti.gov The challenges in separating the finely divided uranium from sodium halide byproducts further complicate these synthetic efforts. dtic.mil

Ammoniation and Related Reactions (e.g., with Liquid Ammonia)

The interaction of this compound with liquid ammonia (B1221849) results in a chemical reaction rather than simple dissolution or adduct formation. dtic.mil When UBr₃ is treated with liquid ammonia, it forms an insoluble material that is very difficult to filter. dtic.mil This product is presumed to be an ammoniated uranium amide, likely with the formulation U(NH₂)₃·3NH₃, instead of a simple ammine complex like UBr₃(NH₃)x. dtic.mil This reactivity makes liquid ammonia an unsuitable solvent for leaching or purification processes involving UBr₃. dtic.mil

Further studies on the reactivity of UBr₃ in liquid ammonia in the presence of other reagents have shown that the system can undergo complex transformations. For instance, the reaction of UBr₃ with silver cyanide (AgCN) in liquid ammonia does not yield a simple uranium(III) cyanide. Instead, U(III) is oxidized to U(IV), forming a complex dinuclear cation, [(μ-CN){(H₃N)₅U(μ-NH₂)₃U(NH₃)₅}]⁴⁺, with bromide counterions. aalto.firesearchgate.net This demonstrates that liquid ammonia can act as both a solvent and a reactant, facilitating oxidation and the formation of amido-bridged species. aalto.firesearchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| Amylsodium | C₅H₁₁Na |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ |

| Potassium Graphite | KC₈ |

| Potassium Hydride | KH |

| Silicon | Si |

| Silicon Tetrabromide | SiBr₄ |

| Silver Cyanide | AgCN |

| Sodium Benzophenone Ketyl | (C₆H₅)₂CONa |

| Sodium Naphthalene | C₁₀H₈Na |

| Tetrahydrofuran (THF) | C₄H₈O |

| Trimethylsilyl Bromide | (CH₃)₃SiBr |

| Uranium(III) Bromide | UBr₃ |

| Uranium(IV) Bromide | UBr₄ |

| Uranium(III) Chloride | UCl₃ |

| Uranium(IV) Chloride | UCl₄ |

| This compound Tetrahydrofuran Adduct | UBr₃(THF)₄ |

Crystallographic Investigations and Structural Elucidation

Crystal Structure Determination of Binary Uranium Tribromide

Neutron Diffraction Studies

Neutron powder diffraction has been a pivotal technique in confirming the crystal structure of this compound. A notable study confirmed that UBr₃ adopts the uranium trichloride (B1173362) (UCl₃) structure type. capes.gov.br This structure is hexagonal, belonging to the space group P6₃/m. capes.gov.br The analysis yielded lattice parameters of a = 7.942(2) Å and c = 4.441(2) Å, with two formula units (Z = 2) per unit cell. capes.gov.br Within this structure, the uranium atoms are situated in specific positions denoted as 2(d), while the bromine atoms occupy the 6(h) positions. capes.gov.br

The determination of the crystal structure through neutron diffraction involves a profile-fitting technique, where the experimentally measured diffraction pattern is compared to a calculated pattern based on a structural model. The agreement between the observed and calculated intensities is quantified by an R-value, with a lower value indicating a better fit. In the case of UBr₃, a final R-value of 0.10 was achieved, validating the UCl₃-type structural model. capes.gov.br

Table 1: Crystallographic Data for this compound from Neutron Diffraction

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 7.942(2) |

| c (Å) | 4.441(2) |

| Z | 2 |

| Uranium Atom Position | 2(d) |

| Bromine Atom Position | 6(h) |

Data sourced from a neutron powder-diffraction analysis of this compound. capes.gov.br

High-Temperature Structural Evolution and Thermal Expansion Analogies (e.g., UCl₃)

The behavior of materials at elevated temperatures is critical for many applications, including those in nuclear reactors. osti.govgoogle.com Studies on the high-temperature structural evolution of analogous compounds, such as uranium trichloride (UCl₃), provide valuable insights into the expected behavior of UBr₃. osti.gov In-situ high-temperature neutron diffraction studies on UCl₃ have been conducted to map its crystal structure evolution from room temperature up to its melting point. osti.gov These experiments allow for the quantification of properties like the thermal expansion of the hexagonal lattice parameters, a and c. osti.gov

The thermal expansion of α-uranium, the ground-state phase of uranium metal, is known to be strongly anisotropic. mdpi.com While the a and c lattice parameters exhibit normal positive thermal expansion, the b lattice parameter anomalously contracts with increasing temperature. mdpi.com Understanding such anisotropic behavior in related materials is crucial. For UCl₃, the thermal expansion data can be compared with predictions from density functional theory (DFT) calculations. osti.gov Given the isostructural nature of UBr₃ and UCl₃, similar high-temperature structural evolution and anisotropic thermal expansion are anticipated for this compound. capes.gov.brsoftbeam.net

Structural Characterization of this compound Adducts and Complexes

Single-Crystal X-ray Diffraction Analysis

While neutron diffraction is well-suited for determining the structure of simple binary compounds, single-crystal X-ray diffraction (SCXRD) is a powerful tool for elucidating the more complex structures of molecular adducts and complexes. lapierregroup.comrigaku.com This technique has been instrumental in characterizing a variety of uranium-containing crystals, providing publishable quality crystallographic information files (CIFs) and complete structural reports. lapierregroup.com For instance, SCXRD has been used to determine the crystal structures of various uranium(III) chloride hydrates, revealing intricate coordination environments and bonding. researchgate.net Similar detailed structural analyses can be performed on adducts of this compound, providing precise atomic coordinates, bond lengths, and angles.

Pseudo-Octahedral Coordination Geometries in Organoactinide Bromides

In the realm of organoactinide chemistry, this compound can serve as a precursor to more complex molecules. The coordination geometry around the central uranium atom in these complexes is a key feature determining their reactivity. A common geometry observed is the pseudo-octahedral arrangement. roaldhoffmann.comrsc.org This geometry is frequently seen in transition metal complexes with six ligands arranged at the vertices of an octahedron. numberanalytics.com In organoactinide complexes, the ligands can be a combination of halides, such as bromide, and organic moieties. The precise geometry can be influenced by factors like the size and electronic properties of the ligands. numberanalytics.com For example, in certain thorium complexes, which share chemical similarities with uranium complexes, a pseudo-octahedral geometry is observed. researchgate.net

Isostructural Relationships with Other Actinide Tribromide Analogs

This compound is part of a series of actinide tribromides that exhibit similar crystal structures. softbeam.net Specifically, UBr₃ is isostructural with neptunium (B1219326) tribromide (NpBr₃), plutonium tribromide (PuBr₃), and americium tribromide (AmBr₃). softbeam.net These compounds all adopt the PuBr₃-type structure, which is orthorhombic with the space group Cmcm. researchgate.netosti.gov This isostructural relationship extends to other actinide trihalides as well. For instance, UCl₃ and PuCl₃ are isostructural, both crystallizing in a hexagonal structure. epdf.pub The consistency in crystal structure across the actinide series for a given halide highlights the predictable nature of their solid-state chemistry, which is largely governed by the trivalent actinide ionic radius.

Table 2: Isostructural Actinide Tribromides (PuBr₃-type structure)

| Compound | Crystal System | Space Group |

|---|---|---|

| This compound (UBr₃) | Orthorhombic | Cmcm |

| Neptunium Tribromide (NpBr₃) | Orthorhombic | Cmcm |

| Plutonium Tribromide (PuBr₃) | Orthorhombic | Cmcm |

| Americium Tribromide (AmBr₃) | Orthorhombic | Cmcm |

Data based on the established isostructural series of actinide tribromides. softbeam.netresearchgate.net

Analysis of Coordination Environment and Bonding Interactions

The crystallographic data reveals a specific coordination environment around the central uranium(III) ion, which is crucial for understanding the bonding interactions within the compound. Each uranium atom is coordinated to nine bromine atoms, forming a tricapped trigonal prismatic geometry. This high coordination number is characteristic of early actinide and lanthanide halides.

The bonding in this compound is primarily ionic in nature, a characteristic feature of actinide halides. The uranium-bromine bond lengths are a key parameter in describing the structure. Within the crystal lattice, there are two distinct U-Br bond distances due to the coordination geometry. Six of the bromine atoms are located at the vertices of the trigonal prism, while the remaining three bromine atoms cap the rectangular faces of the prism.

Based on the atomic positions determined by neutron diffraction, the uranium atom at (2/3, 1/3, 1/4) is bonded to:

Six bromine atoms at a distance of 2.975 Å.

Three bromine atoms at a distance of 3.145 Å.

These distances are consistent with the ionic radius of the U³⁺ cation and the Br⁻ anion.

| Bond Type | Number of Bonds | Bond Distance (Å) |

|---|---|---|

| U-Br (prismatic) | 6 | 2.975 |

| U-Br (capping) | 3 | 3.145 |

In f-element compounds like this compound, the influence of the ligand field (or crystal field) on the geometry is generally considered to be less direct compared to its significant impact on d-block transition metal complexes. arizona.edu The 5f orbitals of uranium are more radially diffuse than the 4f orbitals of lanthanides but are still relatively shielded by the outer 6s and 6p electrons. ugr.es Consequently, the coordination geometry in UBr₃ is primarily dictated by steric factors and the electrostatic repulsion between the bromide ligands, rather than by strong directional covalent bonds shaped by ligand field effects. capes.gov.brarizona.edu

The arrangement of the bromide ions around the central uranium ion creates an electrostatic field, known as the ligand field. This field lifts the degeneracy of the uranium's 5f orbitals, resulting in a set of crystal-field levels. researchgate.net While this splitting is crucial for determining the magnetic and spectroscopic properties of the compound, its effect on the bond lengths and angles is subtle. The primary influence on the geometric parameters remains the optimization of ionic packing and the minimization of inter-ligand repulsion for a large U³⁺ cation. arizona.edu

The adoption of the high-coordination, tricapped trigonal prismatic geometry is a direct consequence of the large size of the U³⁺ ion and the desire to maximize coordination with the Br⁻ ligands in the crystal lattice. The slight differences observed in the U-Br bond lengths for the prismatic and capping bromines are a result of the specific geometric constraints of this coordination polyhedron within the P6₃/m space group, rather than a strong, directional influence from the ligand field typical of transition metal complexes. capes.gov.brarizona.edu In essence, the ligand field in UBr₃ perturbs the electronic energy levels of the U³⁺ ion within a geometric framework that is largely predetermined by ionic size and electrostatic considerations.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for investigating the bonding environment within a molecule by probing its characteristic vibrational modes. nih.govosti.gov For uranium compounds, these techniques are sensitive to the oxidation state, coordination geometry, and the nature of the coordinating ligands. nih.govnih.gov

The vibrational spectra of uranium tribromide are characterized by modes corresponding to the stretching and bending of the uranium-bromine (U-Br) bonds. While detailed experimental spectra for UBr₃ are less common in the literature compared to its chloride counterpart, theoretical calculations and comparisons with other uranium halides allow for the prediction of its spectral features. mdpi.com The frequencies of these vibrational modes are influenced by the mass of the bromine atoms and the strength of the U-Br bond. Density Functional Theory (DFT) has been successfully used to simulate the vibrational parameters of various uranium halide complexes, providing a reliable framework for predicting their spectra. mdpi.com For instance, DFT calculations have been shown to accurately simulate the structures and vibrational frequencies of uranium hexahalide and uranyl tetrahalide complexes. mdpi.com

Due to the structural similarities between this compound and uranium trichloride (B1173362) (UCl₃), the well-studied temperature-dependent vibrational behavior of UCl₃ serves as an excellent analogue. osti.govresearchgate.net Studies on UCl₃ reveal that as temperature increases, the Raman-active vibrational modes exhibit a "red-shift," meaning they shift to lower frequencies. osti.govresearchgate.netresearchgate.net This phenomenon is attributed to the thermal expansion and subsequent elongation of the U-Cl bonds at elevated temperatures. osti.govresearchgate.net

In-situ high-temperature Raman spectroscopy experiments on UCl₃ have precisely quantified this behavior. osti.gov It is highly probable that UBr₃ would exhibit a similar red-shift in its vibrational modes with increasing temperature due to the analogous elongation of its U-Br bonds.

Table 1: Raman Band Positions of UCl₃ at Various Temperatures osti.gov This interactive table shows the shift in Raman band positions for UCl₃ as temperature increases, illustrating the red-shift phenomenon analogous to what is expected for UBr₃.

| Temperature (K) | ν₁ (E₂g) cm⁻¹ | ν₂ (A₁g) cm⁻¹ | ν₃ (E₁g) cm⁻¹ | ν₄ (E₂g) cm⁻¹ | ν₅ (A₁g) cm⁻¹ |

| 298 | 159.2 | 168.4 | 175.7 | 204.6 | 211.7 |

| 373 | 158.4 | 167.5 | 174.9 | 203.7 | 210.8 |

| 473 | 157.2 | 166.2 | 173.7 | 202.3 | 209.5 |

| 573 | 156.0 | 164.9 | 172.5 | 200.9 | 208.2 |

| 673 | 154.8 | 163.6 | 171.3 | 199.5 | 206.9 |

| 773 | 153.6 | 162.3 | 170.1 | 198.1 | 205.6 |

| 871 | 152.4 | 161.0 | 168.9 | 196.7 | 204.3 |

Comparing the vibrational spectra across the uranium halide series (UF₃, UCl₃, UBr₃, UI₃) provides insight into bonding trends. researchgate.net Generally, as the mass of the halide atom increases down the group, the vibrational frequencies of the U-X stretching modes decrease. This is an expected trend based on the simple harmonic oscillator model, where frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms.

Furthermore, studies on uranium halide complexes (UX₃ and UX₄) have shown that electron-electron interactions change as the ligand is varied from iodine to fluorine. researchgate.net This is attributed to a decrease in ionicity along the halide series, which in turn affects the vibrational frequencies. researchgate.net Computational studies on uranium hexahalides and uranyl tetrahalides have also been instrumental in comparing structural and vibrational parameters across different halide ligands. mdpi.com

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local atomic environment of a target atom. uu.nldiamond.ac.uk For actinides like uranium, XAS is particularly valuable for determining oxidation states and understanding the involvement of 5f orbitals in chemical bonding. synchrotron-soleil.fr

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the absorbing atom. uu.nldiamond.ac.uk For uranium, the M₄,₅ edges correspond to the excitation of a 3d core electron to unoccupied valence orbitals (primarily the 5f orbitals). synchrotron-soleil.fr These measurements are therefore a direct probe of the 5f electronic states, which are crucial for understanding the chemistry of uranium. researchgate.netsynchrotron-soleil.fr The shape and energy position of the features in the U M-edge XANES spectra are highly sensitive to the uranium oxidation state (e.g., U³⁺, U⁴⁺, U⁵⁺) and its chemical environment. researchgate.netresearchgate.net Studies on a series of uranium halides, including trivalent and tetravalent chlorides, have utilized U M₄-edge XANES to investigate fundamental bonding trends and the influence of the halide ligand on the electronic structure. researchgate.net

High-Energy Resolution Fluorescence Detection (HERFD) XANES is an advanced XAS technique that significantly enhances spectral resolution by overcoming the core-hole lifetime broadening that limits conventional XAS. synchrotron-soleil.frdiamond.ac.uk This is achieved by using a crystal analyzer spectrometer to monitor a specific fluorescence decay channel with a narrow energy bandwidth. synchrotron-soleil.frdiamond.ac.uk

The application of HERFD-XANES to uranium compounds provides a much clearer view of the electronic structure. researchgate.netresearchgate.net For example, HERFD-XAS studies at the U M₄-edge of uranium chlorides (UCl₃ and UCl₄) have allowed for a detailed probing of the electronic structure and a rationalization of fundamental bonding trends. researchgate.net These high-resolution spectra reveal fine details and pre-edge features that are not visible in conventional spectra, offering deeper insights into electron-electron interactions and the degree of covalency in the uranium-ligand bond. researchgate.netresearchgate.net By comparing the HERFD-XANES spectra of UCl₃ (U³⁺) and UCl₄ (U⁴⁺), researchers can quantify changes in the electronic structure related to the oxidation state, which provides a basis for interpreting the spectra of other uranium(III) halides like UBr₃. researchgate.net

Table 2: Key Spectroscopic Techniques for this compound Characterization This interactive table summarizes the advanced spectroscopic techniques discussed and the specific information they provide about this compound.

| Technique | Sub-technique | Information Obtained | Relevance for UBr₃ |

| Vibrational Spectroscopy | Infrared (IR) & Raman | U-Br bond vibrational modes (stretching, bending). nih.gov | Provides fundamental data on molecular structure and bond strength. |

| Temperature-Dependent Raman | Changes in vibrational modes with temperature. osti.gov | Elucidates thermal effects on bond lengths and lattice dynamics, by analogy with UCl₃. osti.govresearchgate.net | |

| X-ray Absorption Spectroscopy (XAS) | XANES at U M-edges | Uranium oxidation state (U³⁺), 5f orbital occupancy. researchgate.netsynchrotron-soleil.fr | Directly probes the key valence orbitals responsible for uranium's chemical properties. |

| HERFD-XANES | Sharpened spectral features, detailed electronic structure, covalency in U-Br bond. researchgate.netresearchgate.net | Offers a high-resolution view of the electronic configuration and bonding, overcoming limitations of conventional XAS. synchrotron-soleil.fr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the structure and bonding of molecules in solution. However, its application to paramagnetic compounds like those of uranium(III) presents specific challenges and opportunities. The unpaired electrons in U(III) (a 5f³ ion) cause large shifts in the NMR signals of nearby nuclei and significant line broadening, which can sometimes render spectra uninformative. rsc.orgosti.gov

Despite these difficulties, ¹H NMR is routinely used to characterize ligands coordinated to a U(III) center. For instance, in studies of trivalent uranium halide starting materials like UI₃(THF)₄ and UBr₃(THF)₄, ¹H NMR is used to confirm the presence and ratio of the coordinating tetrahydrofuran (B95107) (THF) solvent molecules. osti.gov The signals for the coordinated THF are typically broad and shifted compared to free THF. osti.gov Similarly, for the complex [UCl₃(py)₄]₂, ¹H NMR in deuterated pyridine (B92270) confirmed the ratio of four pyridine ligands per uranium, although rapid exchange with the solvent prevented the observation of distinct signals for the bound ligands. rsc.org

Characterization of the uranium center itself is more complex. While direct detection of the ²³⁸U nucleus is not practical for NMR, the paramagnetic influence on ligand nuclei provides indirect information about the electronic structure. The analysis of paramagnetic shifts can, in principle, be separated into contact (through-bond) and pseudocontact (through-space) contributions, offering deep insights into spin delocalization and the magnetic anisotropy of the complex. However, for many U(III) complexes, the interpretation is complicated by the significant spin-orbit coupling. osti.gov Therefore, solution-state NMR is primarily employed to verify the integrity of the ligand sphere around the uranium(III) ion in complexes derived from this compound. osti.govosti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically for studying species with unpaired electrons, making it an ideal tool for investigating the paramagnetic U(III) ion. nih.govosti.gov Uranium(III) has a 5f³ electronic configuration and is a Kramers ion, meaning that in the absence of a magnetic field, its electronic states will be at least doubly degenerate. This degeneracy is lifted by an external magnetic field, allowing for EPR transitions to be observed. osti.gov

EPR has been effectively used to identify the valence state of uranium in various materials and to characterize the symmetry and structure of different uranium centers. iaea.org While EPR studies of U(V) are more common, the characterization of U(III) centers is an active area of research. osti.gov The EPR spectra of U(III) complexes are often highly anisotropic, reflecting a low-symmetry crystal field environment, and are characterized by a set of g-values (g₁, g₂, g₃). osti.gov

For example, a study of a series of uranium(III) Tp* complexes (where Tp* = hydrotris(3,5-dimethylpyrazolyl)borate) reported highly rhombic EPR spectra with distinct g-values measured at cryogenic temperatures (5 K). osti.gov The ability to experimentally determine all three principal g-values, which can be challenging due to instrumental limitations, provides a detailed fingerprint of the electronic ground state of the U(III) center. osti.gov The analysis of these g-values is critical for understanding the electronic structure.

| Complex | g₁ | g₂ | g₃ | Reference |

| TpUI₂(THF)₂ | 4.49 | 1.04 | 0.49 | osti.gov |

| Tp₂UI | 4.09 | 1.95 | 0.77 | osti.gov |

| Tp*₂UBn | 4.83 | 1.45 | 0.57 | osti.gov |

Table 1: Experimental g-values for a series of rhombic U(III) complexes determined from solid-state 5 K EPR spectra. These values provide insight into the electronic ground state and magnetic anisotropy of the U(III) center.

The EPR spectrum of a U(III) ion is exquisitely sensitive to its environment. The interaction of the 5f electrons with the electric field generated by the surrounding ligands (the crystal field or ligand field) lifts the degeneracy of the electronic states. ismar.orgethz.ch For actinides, the crystal field interaction is often of a similar magnitude to the spin-orbit coupling, leading to a complex situation known as intermediate coupling. iaea.orgismar.org This results in a strong mixing of electronic states, and the ground state wavefunction can be a complex admixture of different states. ismar.org

The principal g-values obtained from EPR spectroscopy are directly related to the nature of the electronic ground state wave function. Theoretical calculations, such as relativistic all-electron complete active space (CAS) multireference wavefunction theory, are often employed in conjunction with experimental EPR data to model the electronic structure and assign the ground state. osti.gov The g-values are a manifestation of the splitting of the ground Kramers doublet by the magnetic field, and their deviation from the free-electron value (g ≈ 2) is a direct consequence of spin-orbit coupling mixing orbital angular momentum into the ground state. ethz.ch

By analyzing the EPR spectra, one can gain significant insights into the crystal field splitting of the ground multiplet. For U(III), the free-ion ground state is ⁴I₉/₂. The crystal field splits this 10-fold degenerate state into five Kramers doublets. ismar.org The EPR experiment at low temperatures probes the properties of the lowest-lying of these doublets. The degree of anisotropy in the g-tensor reflects the symmetry of the ligand field and the extent of mixing between different Mⱼ states within the ground multiplet. ismar.orgrsc.org Therefore, EPR spectroscopy serves as a critical tool for probing the fundamental electronic properties and the influence of the ligand environment in U(III) compounds like this compound. iaea.org

Electronic Structure and Bonding Theory

F-Electron Contributions to Chemical Bonding

The valence 5f orbitals of uranium play a crucial role in the chemical bonding of its compounds. nih.govresearchgate.net Unlike the core-like 4f orbitals in lanthanides, the 5f orbitals of early actinides like uranium are more spatially extended and can participate in covalent bonding with ligands. researchgate.netnih.gov This participation is a key factor in determining the electronic and magnetic properties of uranium tribromide.

In uranium compounds, the 5f, 6d, and 7s orbitals are energetically close, allowing for significant hybridization. anl.govresearchgate.net This orbital mixing is essential for the formation of covalent bonds with ligands. worldscientific.com For trivalent uranium in a crystal lattice, the interaction with the surrounding bromide ions leads to the mixing of the 5f³ ground state configuration with excited configurations such as 5f²6d¹. aps.orgresearchgate.net This hybridization is induced by the crystal field potential and has a profound effect on the electronic energy levels and the intensities of electronic transitions. aps.orgbohrium.com The extent of this hybridization influences the nature of the chemical bonds, imparting a degree of covalent character. worldscientific.com

Computational studies on various uranium compounds have shown that both 5f and 6d orbitals are involved in bonding. anl.gov The relative participation of these orbitals can be probed using techniques like X-ray absorption spectroscopy, which can provide information on the hybridization of these electronic states. anl.govresearchgate.net

The bonds in uranium halides, including UBr₃, are not purely ionic but possess a significant degree of covalency. nih.govacs.org This covalency arises from the overlap of uranium's hybrid orbitals (containing 5f, 6d, and 7s character) with the valence orbitals of the bromide ligands. nih.govacs.orgrsc.org The extent of this covalency increases as one descends the halide group from fluoride (B91410) to bromide, a trend attributed to the increasing polarizability and radial extension of the halide p-orbitals, which leads to better orbital overlap with the diffuse uranium orbitals. nih.govacs.org

Several experimental and theoretical methods are employed to quantify the degree of covalency in actinide-ligand bonds. Techniques such as resonant inelastic X-ray scattering (RIXS) have been used to probe the electronic structure and quantify the covalent character in uranium-halide bonds. nih.govacs.org These studies reveal that increased covalency leads to a reduction in the inter-electron repulsion between the 5f electrons, an effect known as central-field covalency. nih.govesrf.fr

Density functional theory (DFT) calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis have also been applied to uranium halide complexes to decompose the contributions of the 5f and 6d orbitals to the covalent bonding. mdpi.commanchester.ac.uk These studies have shown that the 5f orbitals make a larger contribution to overlap-driven covalency than the 6d orbitals in these systems. mdpi.com

| Property | [UF₆]²⁻ | [UCl₆]²⁻ | [UBr₆]²⁻ |

| Total 5f Character (%) | 93.7 | 91.0 | 90.7 |

| Average U-X Bond Length (Å) | 2.17 | 2.62 | 2.75 |

This table illustrates the trend of decreasing 5f character and increasing bond length in uranium(IV) hexahalide complexes, indicating an increase in covalency down the halide group. Data from nih.govacs.org.

Crystal Field Theory Applications to Uranium(III) Systems

Crystal field theory (CFT) and its more advanced form, ligand field theory (LFT), are used to describe the splitting of the degenerate electronic states of a central metal ion due to the electrostatic field created by the surrounding ligands. wikipedia.orgdacollege.orgbyjus.comlibretexts.org For uranium(III) in UBr₃, which has a 5f³ electronic configuration, the crystal field created by the bromide ions lifts the degeneracy of the 5f orbitals, leading to a complex pattern of energy levels.

The electronic absorption spectrum of UBr₃, measured at low temperatures, reveals a series of sharp lines corresponding to transitions between the crystal field levels of the U³⁺ ion. By analyzing these spectra, a set of crystal field parameters can be determined through fitting the observed energy levels to a theoretical Hamiltonian. This Hamiltonian includes parameters for the free-ion interactions (such as spin-orbit coupling) and the crystal field interaction.

For UBr₃, which crystallizes in a hexagonal structure, the crystal field parameters are determined based on the local site symmetry of the uranium ion. The analysis of the high-resolution absorption spectrum of UBr₃ has allowed for the determination of these parameters, providing a quantitative description of the interaction between the U³⁺ ion and its bromide ligands.

| Parameter | Value (cm⁻¹) |

| F² | 43031 |

| F⁴ | 39000 |

| F⁶ | 24000 |

| ζ | 1660 |

| B₀² | 650 |

| B₀⁴ | -1200 |

| B₀⁶ | -1500 |

| B₃⁶ | 300 |

| B₄⁶ | 250 |

This table presents a selection of the free-ion and crystal-field parameters for UBr₃ as determined from the analysis of its low-temperature absorption spectrum. The Fᵏ are Slater-Condon parameters, ζ is the spin-orbit coupling constant, and the Bₖq are the crystal field parameters. Data from .

The determined crystal field parameters allow for the calculation of the energy levels and the corresponding wavefunctions for the U³⁺ ion in UBr₃. The analysis of the absorption spectrum of UBr₃ has led to the assignment of 46 crystal-field levels with a mean error of 31 cm⁻¹. The wavefunctions are mixtures of the free-ion states, and their composition determines the probabilities of transitions between the levels.

The mixing of the 5f³ and 5f²6d¹ configurations, as discussed in the context of hybridization, also significantly influences the energy levels and wavefunctions. aps.orgresearchgate.net This configuration interaction is particularly important for higher energy levels and can lead to discrepancies between experimental observations and predictions from a simple crystal field model that only considers the 5f³ configuration. aps.org

Relativistic Quantum Chemical Calculations

For heavy elements like uranium, relativistic effects are significant and must be included in any accurate theoretical description of their electronic structure and bonding. nih.govresearchgate.net These effects arise from the high velocity of the inner-shell electrons, which leads to a relativistic contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals.

Relativistic quantum chemical calculations, such as those based on the Dirac equation, provide a more accurate picture of the electronic structure of uranium compounds. nih.govpnnl.gov These calculations have been instrumental in understanding the bonding in molecules containing uranium, including the nature of multiple bonds. nih.govacademindex.com For this compound, relativistic calculations would provide a more refined understanding of the orbital energies, the extent of hybridization, and the covalent character of the U-Br bonds. The inclusion of spin-orbit coupling, a major relativistic effect, is crucial for correctly describing the electronic ground state and the magnetic properties of uranium compounds. researchgate.net

Density Functional Theory (DFT) and DFT+U Approaches

Density Functional Theory (DFT) has become a widely used computational method for investigating the properties of actinide complexes due to its balance of computational cost and accuracy. wikipedia.org DFT studies on uranium halides, including compounds analogous to this compound, have been instrumental in predicting their geometric and electronic structures. mdpi.com For instance, DFT calculations on uranium tri-iodide (UI₃), a related uranium(III) halide, have been employed to investigate its thermodynamic and ground-state properties, showing reasonable agreement with experimental data for formation energy, atomic volume, and crystal structure. rsc.org

However, standard DFT functionals often struggle to accurately model the strong electron-electron correlation effects present in the partially filled 5f orbitals of uranium. This can lead to incorrect predictions of band gaps and magnetic states. To address this limitation, the DFT+U method is frequently employed. This approach introduces a Hubbard U correction, which is an on-site Coulombic interaction parameter, to better describe the localization of the f-electrons. researchgate.net The addition of the Hubbard U term has been shown to correct for the over-delocalization of uranium 5f orbitals, leading to a more accurate description of bonding and electronic properties in uranium compounds. unige.ch The value of the Hubbard U parameter can be derived from first principles using methods like the linear response approach, and it has been found to be dependent on the oxidation state of the uranium atom. researchgate.net For example, in studies of uranium and U-Zr alloys, the Hubbard U was estimated to be in the range of 1.9–2.3 eV. researchgate.net The DFT+U approach significantly improves the calculation of reaction enthalpies for uranium-bearing compounds, achieving results comparable to more computationally expensive methods. researchgate.net

Complete-Active-Space Self-Consistent-Field (CASSCF) Methods

For a more rigorous treatment of static electron correlation, which is particularly important in multi-configurational systems like many uranium compounds, Complete-Active-Space Self-Consistent-Field (CASSCF) methods are utilized. researchgate.net The CASSCF approach provides a qualitatively correct description of the electronic structure by including all important near-degenerate configurations in the wavefunction. researchgate.net This is crucial for studying chemical processes such as bond breaking and photochemical events. researchgate.net

Modeling Electron-Electron Interactions (e.g., Slater-Condon Parameters, Hubbard U Correction)

The intricate electronic structure of uranium compounds is governed by the interactions between electrons, particularly those in the 5f orbitals. These interactions are often modeled using specific parameters within theoretical frameworks.

The Hubbard U correction , as discussed in the DFT+U section, is a key parameter that accounts for the strong on-site Coulomb repulsion between electrons in localized orbitals. researchgate.netacs.org This correction is crucial for obtaining accurate electronic structures and properties for uranium systems where standard DFT fails. researchgate.net The value of U can be determined empirically by fitting to experimental data or calculated from first principles. researchgate.netresearchgate.net

Slater-Condon parameters (Fk and Gk) are used to describe the two-electron repulsion integrals in a semi-empirical manner, particularly in the analysis of atomic and molecular spectra. dtu.dkuni-rostock.deamercrystalassn.org These parameters are essential for understanding the term energies of different electronic states. For f-electron systems like uranium(III), the parameters F², F⁴, and F⁶ are required to describe the electronic configuration. e-bookshelf.de The values of these parameters can be determined from experimental spectral data or calculated using ab initio methods. dtu.dke-bookshelf.de A reduction in the Slater-Condon parameters in a complex compared to the free ion is known as the nephelauxetic effect and is indicative of covalency in the metal-ligand bonding. mdpi.comnih.gov For instance, in uranium(IV) hexahalide complexes, the nephelauxetic reduction factor (β) was found to correlate with the extent of U 5f radial expansion and U 5f-ligand p orbital mixing. mdpi.comnih.gov

Below is a table summarizing the nephelauxetic reduction factors for the F² Slater-Condon parameter in a series of uranium(IV) hexahalide complexes.

| Complex | Nephelauxetic Reduction Factor (β) for F² |

|---|---|

| [UF₆]²⁻ | 0.95 |

| [UCl₆]²⁻ | 0.89 |

| [UBr₆]²⁻ | 0.88 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful framework for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.orgacs.org QTAIM partitions a molecule into atomic basins, allowing for the calculation of atomic properties and the characterization of interatomic interactions. wikipedia.orgacs.org

In the context of uranium compounds, QTAIM has been used to probe the degree of covalency in metal-ligand bonds. mdpi.com The analysis of the electron density at the bond critical point (BCP) and the delocalization index, among other QTAIM parameters, can differentiate between ionic and covalent bonding. mdpi.com A significant advantage of QTAIM is that it is independent of the basis set used in the quantum chemical calculation and can be applied to both theoretical and experimental electron densities. mdpi.com For uranium hexahalide complexes, QTAIM analysis has revealed that fluoride ligation leads to strong bonds with significant covalent character, whereas chloride and bromide ligands result in more ionic interactions. mdpi.com This methodology has also been used to decompose bonding contributions into their 5f and 6d shell components, providing deeper insight into the electronic structure of these complexes. mdpi.com

Inverse Trans Influence Phenomenon in Uranium Complexes

The Inverse Trans Influence (ITI) is a phenomenon observed in some high-valent actinide and lanthanide complexes where a ligand trans to a strongly polarizing ligand exhibits a shorter bond length than its cis counterparts. rsc.orgnih.gov This is contrary to the typical trans influence observed in transition metal chemistry, where a strong trans-directing ligand weakens and lengthens the bond to the ligand opposite to it.

The ITI is a manifestation of the unique electronic structure of f-block elements, particularly the involvement of the pseudo-core 6p orbitals in bonding. rsc.org A classic example of the ITI is found in the [UOCl₅]⁻ complex, where the U-Cl bond trans to the oxo ligand is significantly shorter than the cis U-Cl bonds. This effect has been studied in a variety of uranium(V) and uranium(VI) complexes containing oxo, imido, or nitrido ligands. nih.gov

While most extensively studied in high-valent uranium complexes, the principles of the ITI can also be considered in lower-valent systems. nih.gov Theoretical studies, including DFT and CASSCF calculations, have been employed to understand the electronic origins of the ITI. rsc.org These studies have highlighted the role of metal polarization and the involvement of specific orbitals in producing this effect. rsc.org The table below presents the bond length differences in a classic example of the ITI phenomenon.

| Complex | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| [UOCl₅]⁻ | U-Cl (trans to U=O) | 2.433(4) | |

| U-Cl (cis to U=O) | 2.536(2) (average) |

Magnetic Properties and Phenomena

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for characterizing the magnetic response of UBr₃ to an applied magnetic field. These studies reveal a transition from paramagnetic to antiferromagnetic behavior as the temperature is lowered.

The magnetic susceptibility of uranium tribromide exhibits a strong dependence on temperature. At higher temperatures, the material is in a paramagnetic state, where the magnetic moments of the uranium ions are randomly oriented. As the temperature decreases, the susceptibility increases, indicating the growing influence of magnetic correlations. A peak in the susceptibility versus temperature curve typically signals a transition to a magnetically ordered state. For many uranium compounds, this transition is indicative of antiferromagnetic ordering.

Interactive Data Table: Illustrative Magnetic Susceptibility of a Uranium Compound This table provides a representative example of how magnetic susceptibility might change with temperature for a uranium compound exhibiting antiferromagnetic ordering. Specific data for UBr₃ is not available. html

| Temperature (K) | Magnetic Susceptibility (χ) |

|---|---|

| 300 | Low |

| 150 | Increasing |

| 50 | Higher |

| 15 | Peak Value |

| 5 | Decreasing |

Spin Dynamics and Magnetic Structure Analysis

One-Dimensional Magnetic Chain Models

This compound crystallizes in a hexagonal structure (space group P6₃/m), which is isostructural with uranium trichloride (B1173362) (UCl₃). arxiv.org In this arrangement, the uranium ions form linear chains along the c-axis. This structural motif suggests that the magnetic properties of UBr₃ may be described by one-dimensional magnetic chain models, where the magnetic interactions are predominantly along these chains, with weaker interactions between them.

Early magnetic susceptibility measurements on polycrystalline samples of uranium trihalides revealed that UBr₃ orders antiferromagnetically. aip.org An initial study reported a Néel temperature (Tₙ) of 15.0 ± 0.5 K. aip.org However, more recent investigations on single crystals have indicated a more complex low-temperature magnetic behavior, with two distinct magnetic transitions observed at Tₙ = 5.4(1) K and a second transition at Tₜ = 3.0(5) K. arxiv.org This complex magnetic structure points towards competing magnetic interactions, which are a hallmark of low-dimensional magnetic systems.

While a detailed model of one-dimensional magnetic exchange for UBr₃ is not fully elucidated in the literature, the significant separation of the uranium chains in the crystal lattice supports the idea that inter-chain interactions are considerably weaker than intra-chain interactions. Theoretical predictions have suggested a Curie temperature of 125 K for ferromagnetic ordering in a monolayer of UBr₃, highlighting the potential for strong one-dimensional magnetic correlations. arxiv.org The observed antiferromagnetic ordering in the bulk material arises from the interplay of these strong intra-chain interactions and the weaker, frustrating inter-chain couplings.

| Compound | Magnetic Ordering | Transition Temperature(s) (K) |

|---|---|---|

| UCl₃ | Antiferromagnetic | ~22 arxiv.orgaip.org |

| UBr₃ | Antiferromagnetic | 15.0 ± 0.5 aip.org, 5.4(1) and 3.0(5) arxiv.org |

| UI₃ | Antiferromagnetic | 3.4 ± 0.2 aip.org |

Influence of Crystal Field on Magnetic Anisotropy

The magnetic anisotropy in this compound, which is the preferential orientation of the magnetic moments along specific crystallographic directions, is primarily governed by the influence of the crystal electric field (CEF) on the U³⁺ ion. The 5f electrons of the uranium ion are subject to the electrostatic field created by the surrounding bromide (Br⁻) ligands. This interaction, known as the crystal field effect, lifts the degeneracy of the 5f electronic states and determines the magnetic ground state of the ion.

A detailed crystal-field analysis for U³⁺ in a bromide lattice can be inferred from studies on analogous systems, such as U³⁺ doped into lanthanum bromide (LaBr₃) single crystals, which share the same hexagonal crystal structure as UBr₃. researchgate.net In this C₃ₙ symmetry environment, the crystal field is described by a set of parameters (Bᵏₐ) that quantify the strength of the interaction. These parameters can be determined by fitting the experimentally observed electronic energy levels from spectroscopic measurements to a theoretical Hamiltonian.

The analysis of the absorption spectra of U³⁺:LaBr₃ has yielded a set of crystal-field parameters that provide insight into the electronic structure and magnetic anisotropy. researchgate.net The large spin-orbit coupling in the uranium ion, combined with the crystal field, results in a ground state that is a well-isolated Kramers doublet. The g-tensor of this ground state is highly anisotropic, which directly translates to a strong magnetic anisotropy. The crystal field forces the magnetic moments to align along a specific axis, known as the easy axis of magnetization. The significant values of the crystal-field parameters indicate a strong interaction between the U³⁺ ion and the bromide ligands, leading to a large energy barrier for the reorientation of the magnetic moments away from the easy axis. This strong single-ion anisotropy is a key factor in the behavior of one-dimensional magnetic systems, as it can lead to an energy gap in the spin-wave spectrum and stabilize long-range magnetic order.

| Parameter | Value (cm⁻¹) |

|---|---|

| B²₀ | -988 |

| B⁴₀ | 1032 |

| B⁶₀ | -1654 |

| B⁶₆ | 1012 |

Reactivity Mechanisms and Coordination Chemistry

Reactions with Protic and Aprotic Solvents

Uranium tribromide (UBr₃) exhibits significant reactivity, particularly with protic solvents like water and alcohols, due to its hygroscopic and air-sensitive nature. osti.govontosight.aiwikipedia.org Protic solvents possess O-H or N-H bonds, enabling them to act as proton donors, while aprotic solvents lack these bonds. masterorganicchemistry.com This difference in structure dictates their interaction with solutes. Polar protic solvents can stabilize ions through hydrogen bonding, which can influence reaction rates and mechanisms. chemistrytalk.orgyoutube.comlibretexts.org

Alcoholysis and Alkoxide Formation (e.g., Isopropylates)

This compound readily reacts with alcohols, such as isopropyl alcohol, in a process known as alcoholysis. osti.govdtic.mil This reaction leads to the formation of uranium alkoxides, specifically uranium isopropylates in the case of isopropyl alcohol. osti.govdtic.mil Similarly, it reacts with sodium isopropoxide to yield the same isopropoxide derivatives. dtic.mil The reactivity of uranium compounds with alcohols can be influenced by the acidity (pKa) of the alcohol's hydroxyl proton. rsc.org For instance, the reaction of a uranium(III) complex with various alcohols showed that the reaction pathway, whether it be mono-alkoxide formation or protonolysis of other ligands, is dependent on the alcohol's pKa. rsc.org

The formation of uranium alkoxides through alcoholysis is a common reaction for uranium halides. These reactions are often driven by the formation of a more stable uranium-oxygen bond. The resulting alkoxide complexes can exhibit diverse structural features, ranging from monomeric to polymeric structures, depending on the steric bulk of the alkoxide ligand and the reaction conditions. nih.govmdpi.com

Table 1: Reactivity of this compound with Alcohols

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| Isopropyl alcohol | Uranium isopropylates | Alcoholysis | osti.govdtic.mil |

Reactions with Amine Solvents (e.g., Liquid Ammonia)

When this compound is treated with liquid ammonia (B1221849), it is believed to form the insoluble uranium triamide, U(NH₂)₃. osti.govdtic.mil This reaction is characteristic of the interaction between a metal halide and an amine solvent, where the amine can act as a base or a nucleophile. In contrast, finely divided uranium powder does not show reactivity with liquid ammonia. osti.govdtic.mil The use of amines as extractants for uranium from acidic solutions is a well-established process in industrial applications, highlighting the affinity of uranium for nitrogen-based ligands. scielo.brosti.gov

Organometallic Reactions and Product Formation

Reduction by Organosodium Reagents

This compound undergoes reduction when treated with various organosodium reagents. osti.govdtic.mil These potent reducing agents include sodium in biphenyl, amylsodium, sodium benzophenone (B1666685) ketyl, and sodium naphthalene (B1677914) glycol ether. osti.govdtic.mil The objective of these reactions is often to produce finely divided or colloidal uranium metal. osti.govdtic.mil Organosodium compounds are known for their high reactivity, which stems from the highly polar or ionic nature of the carbon-sodium bond.

Formation of Colloidal Uranium or Other Unidentified Products

The reaction between this compound and organosodium reagents, such as sodium naphthalene in dimethyl cellosolve, often yields a mixture of products. dtic.mil Among these is a dense, black, pyrophoric material suspected to be colloidal uranium. osti.govdtic.mil However, isolating this colloidal uranium has proven challenging due to its high reactivity; it is often isolated in a partially oxidized form. osti.govdtic.mil Attempts to prepare uranium hydride by carrying out these reductions in the presence of hydrogen gas were unsuccessful. osti.gov The formation of colloidal uranium is a phenomenon also observed under different conditions, such as the hydrolysis of tetravalent uranium. frontiersin.org

Table 2: Reactions of this compound with Organosodium Reagents

| Reagent | Solvent | Observed Product(s) | Reference |

|---|---|---|---|

| Sodium in biphenyl | - | Reduction of UBr₃ | osti.govdtic.mil |

| Amylsodium | - | Reduction of UBr₃ | osti.govdtic.mil |

| Sodium benzophenone ketyl | - | Reduction of UBr₃ | osti.govdtic.mil |

| Sodium naphthalene glycol ether | - | Reduction of UBr₃ | osti.govdtic.mil |

Halide Exchange Reactions in Uranium(III) Systems

Halide exchange reactions are a versatile method for synthesizing different uranium halides. For instance, trivalent uranium halide THF adducts, such as UBr₃(THF)₄ and UI₃(THF)₄, can be prepared from UCl₄ by reduction followed by halide exchange with the appropriate trimethylsilyl (B98337) halide (Me₃SiX, where X = Br or I). nsf.gov This approach avoids the use of uranium metal, which is often more difficult to handle. nsf.gov

Halide exchange has also been observed in the synthesis of more complex uranium clusters. For example, triangular uranium(III) clusters, (Cpⁱᵖʳ⁵)₃U₃X₆ (where X = Cl, Br, I), are synthesized by reacting a dinuclear uranium(III) aryloxide precursor with an excess of Me₃SiX. nih.govacs.orgnih.gov The reaction time for this exchange correlates with the strength of the Si-X bond, with the reaction to form the chloride cluster being the slowest and the iodide the fastest. acs.org These reactions demonstrate that the halide ligands on a uranium center can be readily swapped, providing access to a wider range of compounds with potentially different magnetic or reactive properties. nih.govnih.gov

Ligand Substitution and Adduct Stability Studies (e.g., THF loss under vacuum)

The coordination chemistry of this compound is significantly influenced by the lability of its Lewis base adducts, particularly those involving tetrahydrofuran (B95107) (THF). The stability of these adducts and their propensity to undergo ligand substitution are critical aspects of their reactivity, serving as a gateway to a broad range of trivalent uranium chemistry.

Adduct Stability and THF Loss

The most common starting material for uranium(III) bromide chemistry is the royal blue crystalline solid, UBr₃(THF)₄. acs.org This complex, like its triiodide and trichloride (B1173362) counterparts, exhibits a notable sensitivity to vacuum conditions, readily losing its coordinated THF solvent molecules. osti.gov

Studies involving elemental analysis of UBr₃(THF)₄ crystals after exposure to vacuum have shown a significant loss of THF. The resulting material is consistent with a formulation of UBr₃(THF)₂.₅. osti.gov This loss of neutral donor ligands under reduced pressure is a common feature for trivalent uranium halide-THF adducts. For instance, related complexes such as UI₃(THF)₄ and UCl₃(THF)₂ also demonstrate measurable THF loss in as little as 15 minutes under vacuum. osti.gov This instability highlights that the formulation of these adducts can be variable, necessitating careful handling and characterization, as the degree of solvation can impact subsequent reactivity.

| Initial Complex | Condition | Resulting Formulation | Reference |

|---|---|---|---|

| UBr₃(THF)₄ | Exposure to vacuum | UBr₃(THF)₂.₅ | osti.gov |

| UI₃(THF)₄ | Exposure to vacuum (time-dependent) | UI₃(THF)₂.₄ - UI₃(THF)₃ | osti.gov |

| UCl₃(THF)₂ | Exposure to vacuum (time-dependent) | UCl₃(THF)₁.₁ | osti.gov |

Ligand Substitution Reactions

This compound-THF adducts are valuable precursors for synthesizing a variety of other uranium(III) compounds via ligand substitution reactions. These reactions primarily proceed through salt metathesis or the displacement of THF by other neutral Lewis bases. rsc.org

Halide Exchange: A fundamental type of ligand substitution is halide exchange. UBr₃(THF)₄ can be conveniently synthesized from UCl₄ by an initial reduction followed by halide exchange with trimethylsilylbromide (Me₃SiBr). osti.govnsf.gov In this process, the chloride ligands are replaced by bromide ligands, demonstrating the utility of silyl-halide reagents in f-element chemistry. osti.gov

Salt Metathesis: Salt metathesis is the principal route through which new covalent bonds to uranium are formed from halide starting materials. rsc.org While specific examples starting directly from UBr₃(THF)₄ are part of the broader class of uranium trihalide reactions, the reactivity is well-established with its analogues. For example, the related complex (η-C₅Me₅)UI₂(THF)₃ undergoes metathesis of its iodide ligands with two equivalents of KN(SiMe₃)₂ to afford the bis(amido) complex (η-C₅Me₅)U[N(SiMe₃)₂]₂. researchgate.net This type of reaction allows for the introduction of a wide array of alkyl, aryl, and amido ligands.

Neutral Ligand Displacement: The coordinated THF ligands in this compound adducts can be displaced by other neutral Lewis bases. This reactivity is exemplified by the behavior of related mono-ring uranium(III) complexes. In the complex (η-C₅Me₅)UI₂(THF)₃, the three THF ligands are readily displaced upon treatment with excess pyridine (B92270) to form the tris(pyridine) adduct, (η-C₅Me₅)UI₂(py)₃. researchgate.net This substitution is driven by the relative donor strengths of the ligands and their concentrations. Such reactions are crucial for tuning the steric and electronic properties of the uranium center.

Applications in Advanced Nuclear Materials Science

Relevance in Molten Salt Reactor Systems

Molten Salt Reactors (MSRs) represent a promising next-generation nuclear reactor design, and the chemistry of molten halide salts is at the core of their development. These reactors can offer benefits such as higher power densities and increased fuel burn-up. google.com While much of the contemporary research has focused on uranium trichloride (B1173362) (UCl₃) as a potential fuel, bromide-based fuel salts are also under consideration. google.comans.orgornl.govsciencedaily.com

The fundamental concept involves dissolving the nuclear fuel, such as a uranium halide, into a carrier salt, creating a liquid fuel mixture that also serves as the coolant. Research into the atomic-level behavior of these molten salts, like the dynamics and structure of liquid UCl₃, is critical for creating the predictive models needed for designing future reactors. ans.orgornl.govsciencedaily.com This research provides a crucial framework for understanding how analogous systems, such as those based on uranium tribromide, would behave. Molten salt fuels also possess inherent safety features; for instance, if the salt overheats, it expands, which naturally slows the fission reaction, providing a passive safety mechanism. inl.gov The study of actinide salts like UBr₃ is therefore essential for advancing the viability of MSRs. ornl.gov

Pyrochemical Processing of Nuclear Materials

Pyrochemical processing, or pyroprocessing, is a high-temperature method for recycling used nuclear fuel. uknnl.com This technology is particularly suited for fuels with high burn-up from advanced reactors. uknnl.com The process utilizes a molten salt electrolyte, often a mixture of lithium chloride (LiCl) and potassium chloride (KCl), to separate usable actinides (like uranium and plutonium) from fission products. uknnl.comanl.govworld-nuclear.org The key step is electrorefining, an electrochemical process where the spent fuel is dissolved and the desired elements are selectively deposited onto electrodes. anl.govosti.gov

Precursor Chemistry for Novel Uranium Compounds and Materials

This compound is a key starting material (precursor) for the synthesis of new uranium-based compounds and materials, particularly in the field of low-valent uranium chemistry. osti.gov Access to trivalent uranium compounds has traditionally been challenging, often requiring the use of uranium metal turnings, which are increasingly difficult to obtain. osti.gov

Recent advancements have established convenient methods for synthesizing useful precursors like UBr₃(THF)₄ from the more accessible uranium tetrachloride (UCl₄). osti.govnsf.gov This process allows for the creation of the trivalent uranium bromide through a one-pot reduction and subsequent halide exchange, offering researchers an expedient entry into this area of chemistry without needing to handle uranium metal. osti.govnsf.gov this compound can then be used to create a variety of other substances, including organometallic uranium complexes through reactions with reagents like organosodium compounds. dtic.mil Furthermore, related compounds such as uranium pentabromide (UBr₅) can be synthesized from uranium tetrabromide (UBr₄) and used to form stable complexes, expanding the library of known uranium materials. wikipedia.org

Table 1: Selected Syntheses of Uranium Bromide Precursors

| Product | Starting Material | Key Reagents | Purpose | Source(s) |

|---|---|---|---|---|

| UBr₃(THF)₄ | UCl₄ | KH, Me₃SiBr | Provides access to trivalent uranium chemistry without using uranium metal. | nsf.gov, osti.gov |

| UBr₅ Complexes | UBr₄ | Bromine, Ligands (e.g., triphenylphosphine (B44618) oxide) | Creates stable pentavalent uranium complexes. | wikipedia.org |

Fundamental Studies in f-Element Science and Actinide Separations

The study of f-block elements, which includes the actinide series, is crucial for advancing nuclear technology. wikipedia.org A significant challenge within this field is the effective separation of different actinides and lanthanides from one another, a necessary step in managing spent nuclear fuel and nuclear waste. osti.govoecd-nea.org Traditional separation methods often generate large volumes of hazardous liquid waste, prompting research into alternative, more efficient techniques. osti.gov

Fundamental studies of specific actinide compounds, including this compound, are essential to this effort. The chemical behavior of actinides is highly complex and often cannot be accurately predicted by studying their non-radioactive lanthanide surrogates. energy.gov Therefore, direct experimental investigation of actinide compounds is necessary to understand their unique properties. energy.gov This knowledge is critical for designing novel separation strategies, such as techniques based on the selective volatilization of different metal complexes. osti.gov By characterizing the structural and chemical properties of materials like UBr₃, scientists can identify unique behaviors that can be exploited for future applications in actinide detection, capture, and separation. ornl.govenergy.gov

Q & A

Q. 1.1. What are the established synthesis methods for uranium tribromide, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via direct reaction of uranium metal with bromine vapor under controlled conditions. Key variables include temperature (optimized between 300–500°C), bromine stoichiometry (3:1 molar ratio), and inert atmosphere (argon/glovebox) to prevent oxidation . Purity is assessed using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS), with yields reported to drop below 80% if moisture exceeds 5 ppm .

Q. 1.2. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Raman spectroscopy : Identifies U-Br vibrational modes (150–300 cm⁻¹ range).

- X-ray absorption near-edge structure (XANES) : Probes uranium oxidation state (typically +3 in UBr₃).

- UV-Vis-NIR : Detects f-f electronic transitions (e.g., 600–800 nm bands). Cross-validate with magnetic susceptibility measurements to confirm paramagnetic behavior .

Advanced Research Questions

Q. 2.1. How does this compound’s stability vary under extreme conditions (e.g., high humidity, radiation), and what mitigation strategies are experimentally validated?

UBr₃ hydrolyzes rapidly in humid air, producing UO₂Br₂ and HBr gas, necessitating hermetic storage (<0.1% RH) . Gamma radiation exposure (≥10 kGy) induces lattice defects, reducing crystallinity by ~40% (per XRD). Mitigation strategies include doping with rare-earth bromides (e.g., LaBr₃) to stabilize the lattice .

Q. 2.2. What computational approaches resolve contradictions in UBr₃’s electronic structure reported across studies?

Discrepancies in density functional theory (DFT) models (e.g., bandgap estimates ranging 1.2–2.1 eV) arise from relativistic effects and spin-orbit coupling. Hybrid functionals (e.g., HSE06) with spin-polarized calculations improve accuracy. Cross-check with experimental XPS data (Br 3d binding energy: 68–70 eV) .

Q. 2.3. How can researchers design experiments to address conflicting data on UBr₃’s thermal decomposition pathways?

Conflicting thermogravimetric analysis (TGA) results (decomposition onset: 200–250°C) may stem from impurity phases (e.g., UBr₄). Design experiments with:

- In situ mass spectrometry : Monitor gaseous Br₂ release.

- High-resolution TEM : Track phase transitions at atomic scales.

- Controlled heating rates (1–5°C/min) : Minimize kinetic artifacts .

Methodological Frameworks for Rigorous Inquiry

3.1. What criteria ensure a research question on UBr₃ meets academic rigor (e.g., FINER, PICO)?

Apply the FINER framework :

Q. 3.2. How should researchers structure a study to investigate UBr₃’s reactivity with organic ligands?

- Hypothesis : UBr₃ acts as a Lewis acid in ligand-exchange reactions.

- Design :

- Control group : Compare with UCl₃ reactivity.

- Variables : Ligand denticity (monodentate vs. polydentate), solvent polarity.

- Analytics : NMR (for ligand binding), single-crystal XRD for adduct structures .

Data Contradiction Resolution Strategies

Q. 4.1. How to reconcile discrepancies in UBr₃’s magnetic susceptibility data?

Reported values (χ_molar: 3.2–3.8 × 10⁻³ cm³/mol) may reflect sample purity or measurement techniques (SQUID vs. Evans method). Standardize protocols:

- Use degassed solvents for Evans method.

- Calibrate SQUID with a standard (e.g., HgCo(NCS)₄) .

Tables for Key Experimental Parameters

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Synthesis Temperature | 300–500°C | Controlled furnace + XRD |

| Moisture Tolerance | <5 ppm H₂O | Karl Fischer titration |

| Thermal Decomposition | Onset: 200–250°C | TGA-MS |

| Magnetic Susceptibility | 3.2–3.8 × 10⁻³ cm³/mol | SQUID magnetometry |

Ethical and Safety Considerations

- Radiation protocols : Use fume hoods and lead shielding for UBr₃ handling (activity: ~0.5 µCi/g).

- Waste disposal : Neutralize HBr byproducts with NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products